N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
説明
N-(1H-Benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a hybrid heterocyclic compound combining benzimidazole and [1,2,4]triazolo[4,3-b]pyridazine moieties linked via a butanamide chain. Its structural complexity arises from the benzimidazole core, known for bioactivity in medicinal chemistry, and the methoxy-substituted triazolopyridazine system, which contributes to electronic and steric properties . The compound’s molecular formula is C₁₈H₁₇N₇O₂ (based on structural analogs in and ), with a methoxy group at the 6-position of the triazolopyridazine ring influencing solubility and receptor interactions.
特性
分子式 |
C17H17N7O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H17N7O2/c1-26-16-10-9-14-22-21-13(24(14)23-16)7-4-8-15(25)20-17-18-11-5-2-3-6-12(11)19-17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H2,18,19,20,25) |
InChIキー |
GSPWKNKLDGHLIU-UHFFFAOYSA-N |
正規SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=CC=CC=C4N3)C=C1 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Triazolopyridazine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors, often under reflux conditions with appropriate solvents.
Linking the Two Moieties: The final step involves coupling the benzimidazole and triazolopyridazine rings via a butanamide linker. This can be done using amide bond formation techniques, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を用いて、特にベンゾイミダゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、トリアゾロピリダジン環で起こる可能性があります。
置換: この化合物は、特にベンゾイミダゾールまたはトリアゾロピリダジン環上の電子求引基によって活性化された位置で、求核置換反応に参加する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件下。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、多くの場合、無水溶媒中。
置換: アミンまたはチオールなどの求核剤、通常はDMFまたはDMSOなどの極性非プロトン性溶媒中。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、還元は部分的にまたは完全に還元されたアナログを生成する可能性があります。
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, a screening of drug libraries identified benzimidazole-based compounds that effectively inhibited cancer cell proliferation in multicellular spheroid models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines .
Anti-inflammatory Effects
Benzimidazole derivatives have also shown promise as anti-inflammatory agents. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. One study highlighted a series of benzimidazole derivatives that demonstrated selective inhibition of COX-2 with significant analgesic effects in animal models .
Antiulcer Activity
The antiulcer potential of benzimidazole derivatives is well-documented. Compounds like N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide have been evaluated for their ability to inhibit H+/K+-ATPase activity, leading to reduced gastric acid secretion and ulcer prevention in experimental models . Studies have shown that these compounds can significantly lower ulcer indices compared to standard treatments like omeprazole.
Antioxidant Properties
Benzimidazole derivatives have been reported to possess antioxidant activities. Compounds derived from this class have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and cardiovascular health .
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Sethi et al., 2017 | Anti-inflammatory | Significant COX-2 inhibition with selectivity ratios indicating potential for pain management. |
| Patil et al., 2010 | Antiulcer | Compounds exhibited notable reduction in gastric ulcers at varying doses, outperforming traditional treatments like omeprazole. |
| Bellam et al., 2017 | Antioxidant | Demonstrated strong free radical scavenging activity in DPPH assays, indicating potential for therapeutic use in oxidative stress-related conditions. |
作用機序
N-(1H-ベンゾイミダゾール-2-イル)-4-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)ブタンアミドがその効果を発揮するメカニズムは複雑であり、複数の分子標的と経路が関与しています。ベンゾイミダゾール部分は、DNAや酵素と相互作用することが知られており、それらの機能を阻害する可能性があります。トリアゾロピリダジン環は、さまざまな受容体やタンパク質と相互作用して、その活性を調節することができます。これらの相互作用は、抗菌または抗がん活性などの化合物の観察された生物学的効果につながる可能性があります。
類似化合物との比較
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (Compounds 28–31)
- Structure : These derivatives (e.g., compounds 28–31 from ) feature benzimidazole linked to pyrazole or triazole rings via acetamide bridges.
- Key Differences : Unlike the target compound, they lack the [1,2,4]triazolo[4,3-b]pyridazine system and instead incorporate pyrazole or tetrazole substituents. For example, compound 30 includes a 1,2,4-triazole group at the benzimidazole 5(6)-position .
- Synthesis : Prepared using 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt activation in DMF, differing from the target’s likely coupling methods .
N-(6-Chloro-1-Methyl-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamide (Compound 32)
- Structure : Chloro and methyl substituents on benzimidazole enhance metabolic stability compared to the target’s methoxy group.
- Activity : Chlorine may improve lipophilicity but reduce solubility relative to methoxy .
[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide ()
- Structure : Replaces benzimidazole with a thiazole ring bearing a pyridinyl group.
- hydrophobic effects). Molecular weight (395.44 g/mol) and formula (C₁₈H₁₇N₇O₂S) differ due to sulfur .
- Synthesis : Likely involves coupling of triazolopyridazine precursors with thiazole-amine intermediates, contrasting with the target’s benzimidazole coupling .
Ethyl N-Benzoyl-α-Hetero-Aryl-Glycinates ()
- Structure : Derivatives like ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate feature chloro substituents instead of methoxy.
- Impact of Substituents : Chlorine increases electronegativity, possibly enhancing reactivity but reducing metabolic stability compared to methoxy’s electron-donating effect .
Bicyclic and Sulfonamide-Containing Analogs ()
- Example : N-(4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Bicyclo[2.2.2]Octan-1-yl)-1-Methylcyclopropane-1-Sulfonamide.
- Structural Contrast : Incorporates a bicyclic octane system and sulfonamide group, diverging significantly from the target’s linear butanamide chain and benzimidazole core .
Pharmacological and Physicochemical Implications
- Methoxy vs. Chloro : The target’s methoxy group may improve solubility and reduce toxicity compared to chloro-substituted triazolopyridazines .
- Thiazole vs. Benzimidazole : The thiazole analog () could exhibit distinct pharmacokinetics due to sulfur’s role in membrane permeability .
- Bridging Chains : Butanamide’s flexibility may enhance binding to elongated protein pockets compared to rigid acetamide or sulfonamide bridges .
生物活性
N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- CAS Number : 1324076-98-3
The compound features a benzimidazole moiety linked to a triazolopyridazine core, which is believed to enhance its solubility and biological activity due to the presence of the methoxy group at the sixth position of the triazolo[4,3-b]pyridazine structure .
Synthesis
The synthesis of N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step synthetic routes. Key steps may include:
- Formation of the benzimidazole and triazolopyridazine precursors.
- Coupling reactions to form the final amide structure.
- Potential use of microwave-assisted synthesis to improve yield and efficiency .
Interaction with Protein Kinases and GABA Receptors
This compound has been studied for its interactions with protein kinases and gamma-aminobutyric acid (GABA) receptors. These interactions are critical for modulating various cellular pathways that could lead to therapeutic benefits in neurological and oncological contexts .
Inhibitory Activity Against Viral Targets
Benzimidazole derivatives have been shown to inhibit the helicase activity of Hepatitis C virus (HCV), suggesting that N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide may similarly affect viral targets through mechanisms involving nucleic acid interactions .
Case Study 1: Antitumor Efficacy
A study evaluated various benzimidazole derivatives for their antitumor efficacy. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro. The most active compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells .
Case Study 2: Antiviral Activity
Research on related compounds has shown promising results in inhibiting viral replication through interference with helicase activity. Compounds structurally related to N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide were identified as potential candidates for further development against HCV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
